molecular formula C9H8N2O4 B2519455 2-Ethoxy-5-nitro-1,3-benzoxazole CAS No. 1803857-00-2

2-Ethoxy-5-nitro-1,3-benzoxazole

Cat. No.: B2519455
CAS No.: 1803857-00-2
M. Wt: 208.173
InChI Key: ZPAALTJALBYTDM-UHFFFAOYSA-N
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Description

2-Ethoxy-5-nitro-1,3-benzoxazole is a heterocyclic compound with the molecular formula C9H8N2O4 It is a derivative of benzoxazole, characterized by the presence of an ethoxy group at the 2-position and a nitro group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-5-nitro-1,3-benzoxazole typically involves the condensation of 2-aminophenol with ethyl nitrite under acidic conditions. The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the benzoxazole ring. The reaction conditions often include the use of solvents such as ethanol and catalysts like sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-5-nitro-1,3-benzoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethoxy-5-nitro-1,3-benzoxazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.

    Industry: Utilized in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Ethoxy-5-nitro-1,3-benzoxazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethoxy group may enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxy-5-nitro-1,3-benzoxazole is unique due to the combination of its ethoxy and nitro groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile modifications and applications in various fields .

Properties

IUPAC Name

2-ethoxy-5-nitro-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O4/c1-2-14-9-10-7-5-6(11(12)13)3-4-8(7)15-9/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPAALTJALBYTDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=C(O1)C=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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